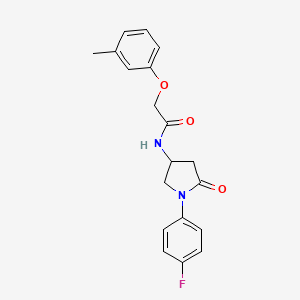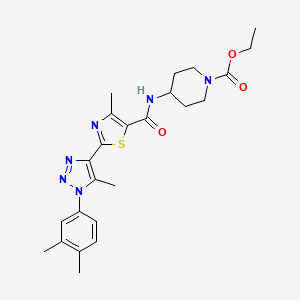![molecular formula C26H28ClN5O2S B2528207 1-((4-chlorobenzyl)thio)-N-cyclopentyl-4-isobutyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1114652-86-6](/img/structure/B2528207.png)
1-((4-chlorobenzyl)thio)-N-cyclopentyl-4-isobutyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of quinazoline thioether derivatives, as reported in the first paper, involves the design and creation of twenty-two compounds incorporating a 1,2,4-triazolo[4,3-a]pyridine moiety. These compounds were synthesized with the intention of evaluating their potential as antimicrobial agents in agriculture. The synthesis process included the confirmation of the chemical structure of one of the compounds, specifically compound 6l, through single-crystal X-ray diffraction analysis. This suggests a meticulous approach to the synthesis, ensuring the accuracy of the molecular structures of the synthesized compounds .
In the second paper, the synthesis of novel ([1,2,4]triazolo[1,5-c]quinazolin-2-ylthio)carboxylic acids and esters is described. The alkylation process of potassium 2-thio-[1,2,4]triazolo[1,5-c]quinazoline with halogenocarboxylic acids and its esters was found to be S-regioselective. However, during the esterification process, degradation of the pyrimidine ring was observed, indicating a potential challenge in the synthesis of these compounds. The structures of the synthesized compounds were elucidated using various spectroscopic methods, including FT-IR, NMR, EI-MS, and LC-MS .
Molecular Structure Analysis
The molecular structure of the quinazoline thioether derivatives was confirmed using single-crystal X-ray diffraction for compound 6l . This technique provides a detailed view of the molecular geometry and arrangement of atoms within the crystal, which is crucial for understanding the compound's potential interactions with biological targets. The structural elucidation of the compounds in the second paper was achieved through a combination of spectroscopic techniques, which are essential tools for determining the molecular structure and confirming the identity of synthesized compounds .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of the quinazoline derivatives are not detailed in the abstracts provided. However, the mention of alkylation and esterification reactions in the second paper indicates that these are key steps in the synthesis of the ([1,2,4]triazolo[1,5-c]quinazolin-2-ylthio)carboxylic acids and esters. The S-regioselectivity mentioned suggests that the reactions are specific to the sulfur atom in the thio group, which is a significant aspect of the chemical reactivity of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of the quinazoline thioether derivatives are implied through their biological activity. For instance, the most active compound, 6b, was noted for its high hydrophilicity and low molecular weight, which may contribute to its efficacy as an antimicrobial agent . The antimicrobial and antifungal activities of the compounds synthesized in the second paper were evaluated against various microorganisms, and the activity was found to be related to the lipophilicity of the acids 2a and 2c . These properties are critical for the compounds' ability to penetrate biological membranes and exert their antimicrobial effects.
Case Studies and Applications
The first paper provides a case study of the in vitro antibacterial activities of the synthesized compounds against phytopathogenic bacteria, with compounds 6b and 6g showing significant activity. Compound 6b, in particular, demonstrated potential as a plant bactericide for controlling Xanthomonas oryzae pv. oryzae (Xoo) in vivo, which is a pathogen responsible for bacterial blight in rice . The second paper reports significant activity of acids 2a and 2c against Candida albicans, with the activity confirmed by a bioluminescence inhibition test . These case studies highlight the practical applications of the synthesized compounds in combating agricultural pathogens and fungal infections.
科学的研究の応用
Antibacterial and Antimicrobial Activities
Several studies have explored the synthesis and evaluation of triazoloquinazoline derivatives for their potential antibacterial and antimicrobial properties. For instance, compounds incorporating triazoloquinazoline moieties have been tested for their effectiveness against various bacterial strains, demonstrating moderate to good antibacterial potency in some cases (Gineinah, 2001), (Özyanik et al., 2012). These findings suggest potential applications in developing new antibacterial agents.
Analgesic Activity
Research has also been conducted on the analgesic activity of new pyrazoles and triazoles bearing a quinazoline moiety, indicating that some synthesized compounds displayed significant analgesic effects (Saad et al., 2011). Such research highlights the potential application of triazoloquinazoline derivatives in pain management.
Antimicrobial and Antifungal Activities
The synthesis and antimicrobial evaluation of novel pyrido and thiazolo triazoloquinazolines have been reported, where some compounds exhibited promising antibacterial and antifungal activities (El‐Kazak & Ibrahim, 2013). This suggests their potential utility in addressing infectious diseases caused by bacteria and fungi.
Anticancer Properties
A study on the cytotoxicity of a triazoloquinazoline derivative on human cancer cell lines, including HeLa, indicated potential anticancer activities. The compound showed cytotoxic effects and induced morphological changes in HeLa cells, suggesting its application in cancer treatment (Ovádeková et al., 2005).
Chemical Synthesis and Characterization
Research has also focused on the synthesis and chemical characterization of triazoloquinazolines, providing foundational knowledge for further exploration of their applications. These studies contribute to understanding the chemical properties and reactivity of triazoloquinazoline derivatives, which is essential for their potential applications in various scientific fields (Al-Salahi, 2010).
将来の方向性
The study of triazoloquinazolines and their derivatives is a promising area of research, given their potential biological activities . Future research could focus on exploring the synthesis of new derivatives, investigating their mechanisms of action, and evaluating their potential as therapeutic agents.
作用機序
Target of Action
The primary targets of this compound are the c-Met and VEGFR-2 kinases . These kinases play a crucial role in cell proliferation and survival, and their overexpression or mutation is often associated with various types of cancer .
Mode of Action
The compound interacts with its targets, c-Met and VEGFR-2, by binding to their active sites, thereby inhibiting their kinase activities . This inhibition prevents the phosphorylation of downstream signaling molecules, leading to a disruption in the signaling pathways that promote cell proliferation and survival .
Biochemical Pathways
The compound affects the c-Met and VEGFR-2 signaling pathways. By inhibiting these kinases, the compound disrupts the downstream signaling events, which include the activation of various transcription factors and the expression of genes involved in cell proliferation, survival, and angiogenesis .
Result of Action
The inhibition of c-Met and VEGFR-2 by the compound leads to a decrease in cell proliferation and an increase in apoptosis, particularly in cancer cells that overexpress these kinases . This results in a reduction in tumor growth and potentially, tumor regression .
特性
IUPAC Name |
1-[(4-chlorophenyl)methylsulfanyl]-N-cyclopentyl-4-(2-methylpropyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28ClN5O2S/c1-16(2)14-31-24(34)21-12-9-18(23(33)28-20-5-3-4-6-20)13-22(21)32-25(31)29-30-26(32)35-15-17-7-10-19(27)11-8-17/h7-13,16,20H,3-6,14-15H2,1-2H3,(H,28,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNOCLTQNKRSWHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCC3)N4C1=NN=C4SCC5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28ClN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]sulfonyl-2,1,3-benzothiadiazole](/img/structure/B2528125.png)
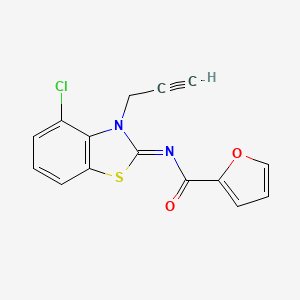
![4-(benzylthio)-9-ethoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidine](/img/structure/B2528128.png)
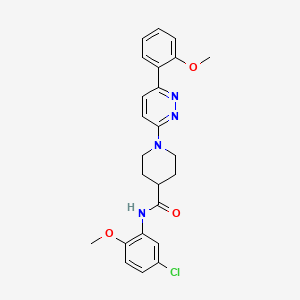
![N-[{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazino}(methylsulfanyl)methylene]benzenesulfonamide](/img/structure/B2528131.png)


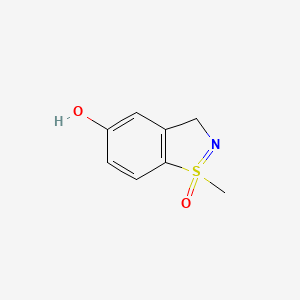
![6-[(4-methoxyphenyl)sulfonylamino]hexanoic Acid](/img/structure/B2528139.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]furan-2-carboxamide](/img/structure/B2528143.png)
